1-(1H-pyrazol-4-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC15782034
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3 |
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Molecular Weight | 123.16 g/mol |
IUPAC Name | 1-(1H-pyrazol-4-yl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-9-4-5/h3-4H,1-2,7H2,(H,8,9) |
Standard InChI Key | WTFYZCVHLMNNNC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CNN=C2)N |
Introduction
Chemical Structure and Stereoelectronic Properties
Molecular Architecture
1-(1H-Pyrazol-4-yl)cyclopropan-1-amine features a cyclopropane ring directly bonded to a pyrazole heterocycle at the 4-position, with a primary amine group at the 1-position of the cyclopropane. The pyrazole ring exists in the 1H tautomeric form, characterized by a hydrogen atom at the N1 position and a lone pair at N2, enabling diverse electronic interactions. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which influences both reactivity and conformational stability .
Key Structural Features:
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Cyclopropane Ring: Bond angles of ~60° create substantial angle strain, enhancing susceptibility to ring-opening reactions.
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Pyrazole Moieties: Aromaticity and dipole moment (~2.5 D) facilitate π-π stacking and hydrogen bonding .
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Amine Group: The primary amine (-NH2) serves as a hydrogen bond donor and a site for functionalization.
Comparative Analysis with Analogues
The absence of bulky substituents on the pyrazole nitrogen in 1-(1H-pyrazol-4-yl)cyclopropan-1-amine likely enhances its solubility in polar solvents compared to benzyl- or phenyl-substituted analogues .
Synthetic Methodologies
Pyrazole Ring Formation
The pyrazole core is typically synthesized via Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of hydrazine hydrate with acetylacetone yields 3,5-dimethylpyrazole, which can be functionalized at the 4-position.
Cyclopropanation Strategies
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Simmons-Smith Reaction: Treatment of pyrazole-substituted alkenes with diiodomethane and a zinc-copper couple generates the cyclopropane ring. This method is favored for its stereoselectivity and compatibility with sensitive functional groups.
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Vinyl Carbene Insertion: Transition metal-catalyzed decomposition of diazo compounds adjacent to pyrazole rings forms cyclopropanes via carbene insertion into C=C bonds.
Amination and Salt Formation
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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Mass Spectrometry:
ESI-MS typically shows a molecular ion peak at m/z 149.19 [M+H]⁺, with fragmentation patterns revealing loss of NH3 (m/z 132) and cyclopropane ring opening (m/z 105) .
X-ray Crystallography
Single-crystal studies of related compounds (e.g., ) reveal:
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Cyclopropane-Pyrazole Dihedral Angle: 85–95°, minimizing steric clash.
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Hydrogen Bonding: N-H···N interactions between amine and pyrazole groups (2.8–3.2 Å).
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The amine and pyrazole groups serve as bifunctional linkers in MOF synthesis. For example, coordination with Zn(II) yields porous frameworks with BET surface areas >1000 m²/g .
Polymer Modification
Grafting onto polyethyleneimine (PEI) enhances CO₂ adsorption capacity by 40% compared to unmodified PEI, attributed to increased amine density.
Future Research Directions
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Stereoselective Synthesis: Development of asymmetric cyclopropanation methods to access enantiopure forms.
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to improve bioavailability.
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Computational Modeling: DFT studies to predict reactivity and binding modes with biological targets.
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